molecular formula C₁₀H₁₃NO₃ B1144603 2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide CAS No. 143314-51-6

2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide

Cat. No.: B1144603
CAS No.: 143314-51-6
M. Wt: 195.22
InChI Key:
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Description

2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide is an organic compound with the molecular formula C10H13NO3 It is a derivative of acetamide, characterized by the presence of hydroxy, methoxy, and phenyl groups attached to the acetamide backbone

Scientific Research Applications

2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide can be achieved through several methods. One common approach involves the protection of the N-hydroxy group by methylation of N-hydroxy-N-(2-methyl-3-oxobutan-2-yl)-2-phenylacetamide. This intermediate is then reacted with 0.5 equivalents of t-BuOK, resulting in the formation of 4-hydroxy-1-methoxy-3-phenylpyrrolidin-2-one. The desired 1-methoxy-1,5-dihydro-2H-pyrrol-2-one is obtained when using an excess of t-BuOK .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. These functional groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide can be compared with other similar compounds, such as:

    2-hydroxy-N-methylacetamide: Lacks the phenyl and methoxy groups, resulting in different chemical and biological properties.

    N-methoxy-N-methylacetamide: Lacks the hydroxy and phenyl groups, affecting its reactivity and applications.

    2-hydroxy-N-methoxyacetamide: Lacks the phenyl and methyl groups, leading to variations in its chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11(14-2)10(13)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEKHSQWWGCDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C(C1=CC=CC=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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